molecular formula C14H10F2O B8435711 1-(2',4'-Difluoro-1,1'-biphenyl-2-yl)ethanone

1-(2',4'-Difluoro-1,1'-biphenyl-2-yl)ethanone

Cat. No. B8435711
M. Wt: 232.22 g/mol
InChI Key: LAQVGNXQADWSLQ-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

2,4-Difluorophenylboronic acid (9.47 g, 60 mmol), tetrabutylammonium bromide (16.1 g, 50 mmol), and potassium carbonate (20.7 g, 150 mmol) were added to a flask followed by water (50 mL). The contents were mixed until most of the dissolvable solids were in solution. To the remaining slurry was added 2′-bromoacetophenone (9.95 g, 50 mmol) and palladium acetate (1.12 g, 5 mmol). The stirred contents were heated to 70° C. under a nitrogen atmosphere for 12 hours. Thin layer chromatography analysis indicated the formation of a single product. The reaction was allowed to cool to room temperature. Ethyl acetate (500 mL) was added and the organic phase was extracted with water (3×100 mL). The combined aqueous phase was extracted once with additional ethyl acetate and the organic phases were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to provide a crude oil. The product was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g), eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane, to afford the title compound (5.7 g, 49%) as a yellow oil;
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.95 g
Type
reactant
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].O.Br[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:26](=[O:28])[CH3:27]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:26](=[O:28])[CH3:27] |f:1.2.3,6.7,8.9.10|

Inputs

Step One
Name
Quantity
9.47 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
9.95 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O
Name
Quantity
1.12 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The contents were mixed until most of the dissolvable solids
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phase was extracted once with additional ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g)
WASH
Type
WASH
Details
eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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